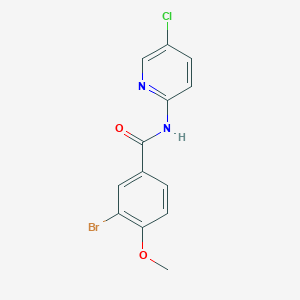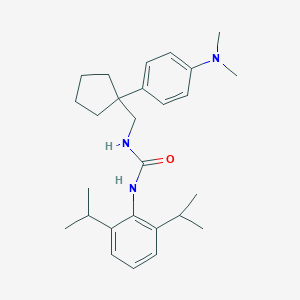
Nevanimibe
Overview
Description
Nevanimibe is a small molecule drug that has been investigated for its potential therapeutic effects in various adrenal-related disorders. It is known to inhibit the enzyme sterol O-acyltransferase 1, which plays a crucial role in cholesterol metabolism. This compound has shown promise in reducing adrenal steroidogenesis and inducing apoptosis in adrenocortical cells .
Scientific Research Applications
Chemistry: Nevanimibe is used as a model compound to study enzyme inhibition and cholesterol metabolism.
Biology: It is used to investigate the role of sterol O-acyltransferase 1 in cellular processes and disease mechanisms.
Medicine: this compound has been explored as a therapeutic agent for conditions such as congenital adrenal hyperplasia and adrenocortical carcinoma. .
Mechanism of Action
Target of Action
Nevanimibe primarily targets the enzyme sterol O-acyltransferase 1 (SOAT1) , also known as acyl-coenzyme A:cholesterol acyltransferase (ACAT1) . This enzyme is crucial for the esterification of cholesterol, a necessary step for the synthesis of steroid hormones in the adrenal cortex .
Mode of Action
This compound acts as an inhibitor of SOAT1/ACAT1 . The drug binds to the enzyme, preventing it from transferring a long-chain fatty acid to cholesterol to form cholesteryl esters . This inhibition disrupts the formation of cytosolic lipid droplets, a process that is essential for cholesterol homeostasis .
Biochemical Pathways
The inhibition of SOAT1/ACAT1 by this compound affects all three adrenocortical steroid pathways, namely the mineralocorticoid, glucocorticoid, and androgen pathways . At higher concentrations, the increase in free cholesterol caused by ACAT1 inhibition results in dysregulation of calcium stores in the endoplasmic reticulum .
Pharmacokinetics
A phase 2 study demonstrated that the area under the concentration-time curve for this compound from time 0 to 4 hours (auc 0-4) increased appropriately with each dose level increase from dose level 1 (125 mg bid) to dose level 5 (1000 mg bid) .
Result of Action
This compound’s action results in a decrease in 17-hydroxyprogesterone (17-OHP) levels within 2 weeks of treatment . This decrease was observed in a phase 2 study, where two subjects met the primary endpoint, and five others experienced 17-OHP decreases ranging from 27% to 72% during this compound treatment .
Action Environment
The action of this compound is influenced by the environment within the adrenal cortex, where the targeted enzyme SOAT1/ACAT1 is located . The drug’s efficacy may also be affected by the presence of other substances in the body, such as adrenocorticotropic hormone (ACTH), which this compound might reduce androgen excess independent of . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Nevanimibe plays a significant role in biochemical reactions by interacting with the enzyme ACAT1 . ACAT1 transfers a long-chain fatty acid to cholesterol to form cholesteryl esters that coalesce into cytosolic lipid droplets . This compound inhibits this process, thereby affecting the concentration of cholesterol in the endoplasmic reticulum .
Cellular Effects
This compound has been shown to induce apoptosis in cells . It has also been found to have potential for treating adrenocortical cancer . In a study involving patients with uncontrolled classic congenital adrenal hyperplasia, this compound decreased 17-hydroxyprogesterone (17-OHP) levels within 2 weeks of treatment .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to ACAT1 . It blocks access of substrates to the catalytic Histidine residue, which is essential for catalytic activity . This interaction inhibits the process of cholesterol esterification .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to decrease 17-OHP levels within 2 weeks of treatment .
Metabolic Pathways
This compound is involved in the cholesterol metabolism pathway . By inhibiting ACAT1, it affects the conversion of cholesterol to cholesteryl esters . This can have effects on metabolic flux and metabolite levels.
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the available literature. As an ACAT1 inhibitor, it is likely to be localized in the endoplasmic reticulum where ACAT1 is found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nevanimibe involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production .
Chemical Reactions Analysis
Types of Reactions
Nevanimibe undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include modified derivatives of this compound with altered functional groups, which may have different biological activities and properties .
Comparison with Similar Compounds
Nevanimibe is unique in its specific inhibition of sterol O-acyltransferase 1. Similar compounds include:
Pyripyropene A: Another inhibitor of sterol O-acyltransferase 1, but with different structural features and binding mechanisms.
Avasimibe: An inhibitor of acyl-coenzyme A:cholesterol acyltransferase, with broader effects on cholesterol metabolism.
F12511: A compound with similar inhibitory effects on sterol O-acyltransferase 1, but with different pharmacokinetic properties
This compound stands out due to its specific targeting of adrenal steroidogenesis and its potential therapeutic applications in adrenal-related disorders .
Properties
IUPAC Name |
1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKNCEXEVUFFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928286 | |
| Record name | N'-({1-[4-(Dimethylamino)phenyl]cyclopentyl}methyl)-N-[2,6-di(propan-2-yl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133825-80-6 | |
| Record name | Nevanimibe [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133825806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nevanimibe | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N'-({1-[4-(Dimethylamino)phenyl]cyclopentyl}methyl)-N-[2,6-di(propan-2-yl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEVANIMIBE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK9OS8R205 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


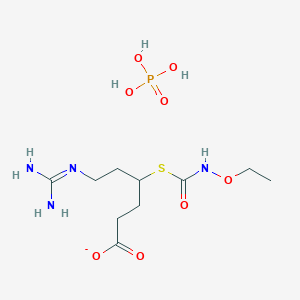

![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
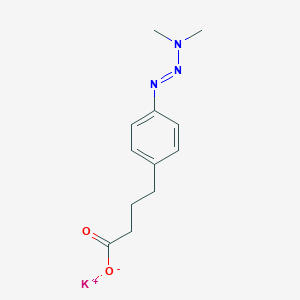
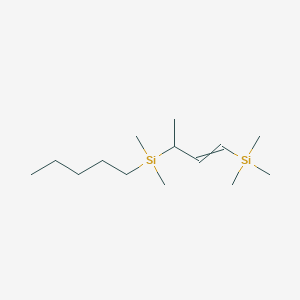
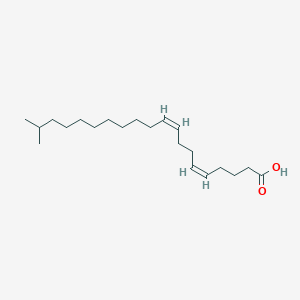
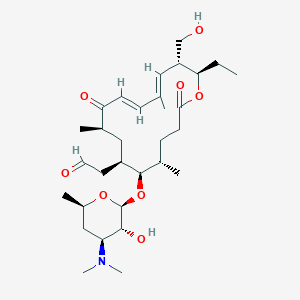
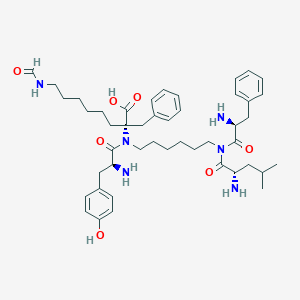
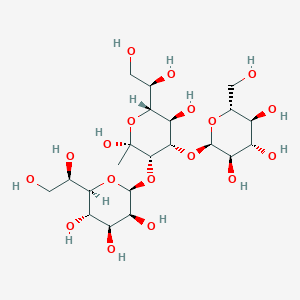

![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)
